Delphinidin 3-rutinoside

説明

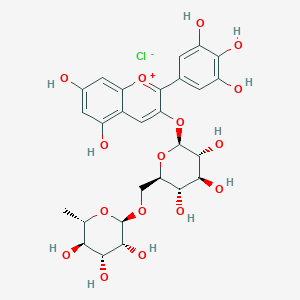

Delphinidin 3-rutinoside (D3R) is a type of anthocyanin, a class of flavonoids that naturally occur as water-soluble compounds in plants . D3R is responsible for the purple-colored pigment found in various fruits and vegetables such as berries, eggplant, roselle, and wine . It exists in different glycosidic forms and is known for its potent antiproliferative activity .

Synthesis Analysis

The biosynthesis of D3R involves the anthocyanin biosynthetic pathway, which is well-studied in Solanaceous vegetables . Key enzymes such as chalcone isomerase (CHS), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR) play critical roles in the formation of anthocyanins .Molecular Structure Analysis

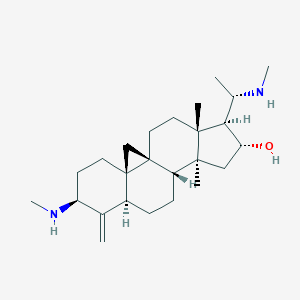

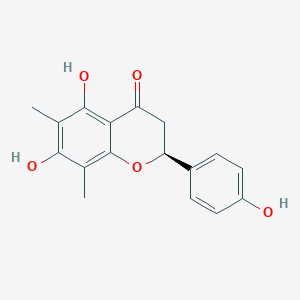

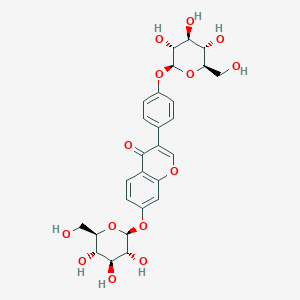

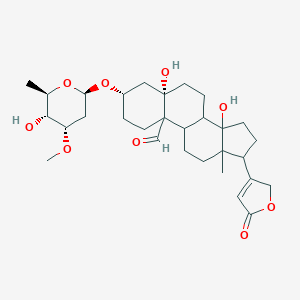

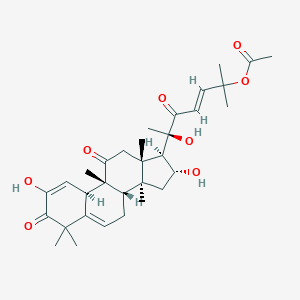

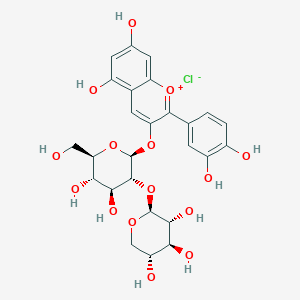

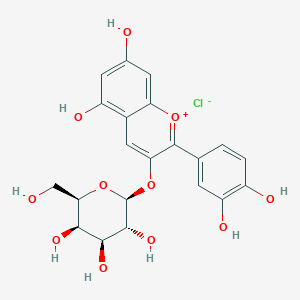

D3R is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in the 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .Chemical Reactions Analysis

Anthocyanin accumulation is determined by the balance between biosynthesis and degradation . While the anthocyanin biosynthetic pathway has been well-studied, more research is needed on the inhibition of biosynthesis and, in particular, the anthocyanin degradation mechanisms .Physical And Chemical Properties Analysis

D3R has a molar mass of 646.98 g/mol and a melting point of 150 °C . It is stored at temperatures below -15°C .科学的研究の応用

Antioxidant Activity

Specific Scientific Field

Biochemistry and Nutritional Science

Application Summary

Delphinidin 3-rutinoside, like other anthocyanins, exhibits antioxidant activity. This property is important in neutralizing harmful free radicals in the body .

Methods of Application

The antioxidant activity of Delphinidin 3-rutinoside can be assessed using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .

Results or Outcomes

Delphinidin 3-rutinoside has been found to exhibit significant antioxidant activity, contributing to the health benefits of foods rich in this compound .

Antiproliferative Activity

Specific Scientific Field

Oncology and Pharmacology

Application Summary

Delphinidin 3-rutinoside has been studied for its antiproliferative activity, particularly its potential to inhibit the growth of cancer cells .

Methods of Application

The antiproliferative activity of Delphinidin 3-rutinoside can be assessed in vitro using cancer cell lines. The compound is typically applied to the cells, and its effects on cell proliferation are measured .

Results or Outcomes

Delphinidin 3-rutinoside has shown potent antiproliferative activity. For instance, it exhibited IC50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Anti-inflammatory Activity

Specific Scientific Field

Immunology

Application Summary

Delphinidin 3-rutinoside has been studied for its potential anti-inflammatory effects .

Methods of Application

The anti-inflammatory activity of Delphinidin 3-rutinoside can be assessed using various in vitro and in vivo models of inflammation .

Results or Outcomes

Delphinidin 3-rutinoside has been found to exhibit anti-inflammatory activity, potentially making it useful in the management of inflammatory conditions .

Anticancer Activity

Application Summary

Delphinidin 3-rutinoside has been studied for its potential anticancer effects. It may prevent cancer by altering the expression of phase II antioxidant enzymes to achieve antioxidation via the nuclear-factor-E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system .

Methods of Application

The anticancer activity of Delphinidin 3-rutinoside can be assessed using various in vitro and in vivo models of cancer .

Results or Outcomes

Delphinidin 3-rutinoside has been found to exhibit anticancer activity, potentially making it useful in the management of cancer .

UV Protection

Specific Scientific Field

Dermatology

Application Summary

Delphinidin 3-rutinoside has been studied for its potential to protect the skin from UV damage .

Methods of Application

The UV protective activity of Delphinidin 3-rutinoside can be assessed using in vivo models, such as hairless mice .

Results or Outcomes

Topical application of Delphinidin 3-rutinoside has been found to inhibit UVB-mediated apoptosis and DNA damage .

Food Science and Technology

Specific Scientific Field

Food Science and Technology

Application Summary

Delphinidin 3-rutinoside is of great interest for food scientists/technologists as a source of potent antiproliferative activity besides its color .

Methods of Application

Delphinidin 3-rutinoside can be used in the formulation of food products and supplements .

Results or Outcomes

The incorporation of Delphinidin 3-rutinoside in food products and supplements could potentially enhance their health benefits .

Synergistic Antiproliferative Activity

Specific Scientific Field

Pharmacology and Food Science

Application Summary

Delphinidin 3-rutinoside has been studied for its synergistic antiproliferative activity with other phenolic compounds such as chlorogenic acid (CA) and epicatechin (EC). This is of interest for designing smart food/supplement combinations with improved anticancer properties .

Methods of Application

The synergistic antiproliferative activity of Delphinidin 3-rutinoside, CA, and EC can be assessed in vitro on gastric and intestinal cancer cells .

Results or Outcomes

The combinations D3R+CA and CA+EC were synergic against NCI-N87 (gastric) until IC 50 and IC 75, respectively, while D3R+EC shifted from slight antagonism to synergism at higher doses .

Glucose Tolerance Improvement

Specific Scientific Field

Endocrinology and Nutrition

Application Summary

Delphinidin 3-rutinoside-rich blackcurrant extract has been studied for its potential to ameliorate glucose tolerance by increasing the release of glucagon-like peptide-1 secretion .

Methods of Application

The effect on glucose tolerance can be assessed using in vivo models .

Results or Outcomes

Delphinidin 3-rutinoside-rich blackcurrant extract has been found to improve glucose tolerance .

将来の方向性

Future research could focus on studying food supplements and nutraceuticals containing anthocyanins and anthocyanidins, due to their health properties and biological activities . There is also a need for more data concerning the combined effects of D3R with other phenolic compounds . Furthermore, it would be interesting to study the effect of D3R freshly extracted from blackcurrant berries to confirm these results and make recommendations about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .

特性

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.ClH/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9;/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33);1H/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQFMKYEOHRMC-KFOCXKDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935523 | |

| Record name | Delphinidin-3-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delphinidin 3-rutinoside | |

CAS RN |

15674-58-5 | |

| Record name | Delphinidin 3-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15674-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin-3-rutinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin-3-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-RUTINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I4SV29842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)